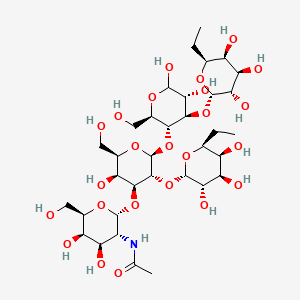
blood group A antigen pentaose type 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The blood group A antigen pentaose type 1 is a specific type of antigen found on red blood cells in individuals with blood type A . Blood types are determined by the presence or absence of certain antigens – substances that can trigger an immune response if they are foreign to the body .
Synthesis Analysis
The synthesis of blood group A antigen involves specific glycosyltransferase enzymes. The ABO gene, which determines blood type, encodes these enzymes. They attach sugar molecules to the oligosaccharide chain, creating the specific antigen structure .
Molecular Structure Analysis
The molecular formula of the this compound is C34 H58 N2 O25 . It is a glycoprotein, meaning it consists of a protein attached to a carbohydrate (a sugar molecule). The specific structure of the carbohydrate determines the blood type .
Chemical Reactions Analysis
The this compound is involved in various chemical reactions in the body. For example, it plays a role in the immune response when foreign substances enter the body . The antigen can trigger an immune response, leading to the destruction of foreign cells .
Physical And Chemical Properties Analysis
The this compound is a glycoprotein with a molecular weight of 894.82 . It is a laboratory reagent used for research and development .
Applications De Recherche Scientifique
Kidney Transplantation : Blood group A antigens, including the type 1 chain, are present in kidneys and can vary between individuals. This variation affects kidney transplantation, especially in ABO-incompatible grafts (Ulfvin et al., 1993).
Cancer Research : Changes in the expression of ABO blood group antigens, including blood group A antigens, are associated with human cancers. These changes, such as the deletion of A or B epitope, can lead to enhanced malignancy (Hakomori, 1999).
Biochemistry of Blood Groups : Blood group antigens, including the A antigen, are found in various bodily tissues and fluids. Their biochemical composition is crucial in understanding disease risks and potential therapeutic targets (Ewald & Sumner, 2016).
Blood Group Typing in Transfusion Medicine : Blood group typing, including for the A antigen, is vital for ensuring compatibility in blood transfusions. Advances in molecular typing have improved the accuracy and efficiency of this process (Malomgré & Neumeister, 2009).
Enzymatic Conversion for Universal Blood Cells : Research into bacterial glycosidases has shown potential in converting blood group A and B antigens to O type, which could revolutionize blood transfusions (Sharma, 2007; Liu et al., 2007).
Role in Infectious Diseases : Blood group antigens, including A antigen, can influence susceptibility to certain infectious diseases, demonstrating the importance of understanding their distribution and function (Ríos & Bianco, 2000).
Mécanisme D'action
Target of Action
The primary targets of the blood group A antigen are the ABO blood group antigens . These antigens are carbohydrates linked to glycoproteins and glycolipids . They are widely distributed in red blood cells, platelets, white blood cells, plasma proteins, certain tissues, and various cell surface enzymes .
Mode of Action
The blood group A antigen binds to the corresponding antibodies in human serum . This binding stimulates the body’s immune system to induce erythrocyte-like lysis, which can eliminate tumor cells and reduce the tumor volume .
Biochemical Pathways
The interaction between the blood group A antigen and its corresponding antibodies activates the complement system . This activation increases the content of the C5b-9 complement membrane attack complex and the proportion of NK cells . These changes can inhibit tumor cell proliferation .
Pharmacokinetics
Given that these antigens are widely distributed in the body, it can be inferred that they have a broad distribution and potentially significant bioavailability .
Result of Action
The result of the blood group A antigen’s action is a significant reduction in tumor volume . In vitro cell-based experiments have shown that tumor cells expressing blood group A antigens exhibit significantly inhibited cell proliferation when added to serum containing blood group A antibodies .
Action Environment
It is known that the expression of abo blood group antigens can be affected by disease states . For example, malignant tumors of tissues that normally contain ABH antigens often lack ABO blood group antigen expression .
Safety and Hazards
There are certain safety considerations associated with the blood group A antigen pentaose type 1. For example, it is crucial to ensure that blood transfusions are carried out between compatible blood types to avoid triggering an immune response . Additionally, some research suggests that individuals with blood type A may be at a higher risk of certain diseases, including COVID-19 .
Orientations Futures
Propriétés
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59NO24/c1-4-10-16(40)21(45)23(47)32(52-10)58-28-25(49)30(50)51-14(8-38)26(28)56-34-29(59-33-24(48)22(46)17(41)11(5-2)53-33)27(19(43)13(7-37)55-34)57-31-15(35-9(3)39)20(44)18(42)12(6-36)54-31/h10-34,36-38,40-50H,4-8H2,1-3H3,(H,35,39)/t10-,11-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22+,23-,24-,25+,26+,27-,28+,29+,30?,31+,32-,33-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSSOBJOMCQZRC-HTWCDCFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)CC)O)O)O)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)CC)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59NO24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B594293.png)

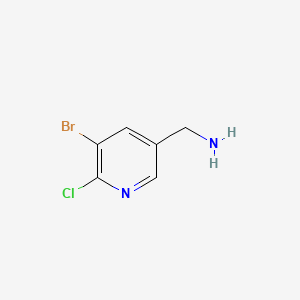
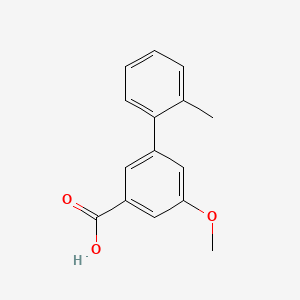
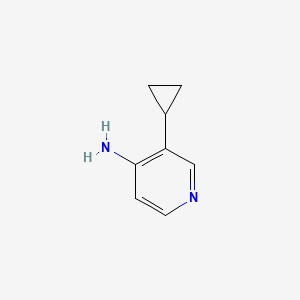

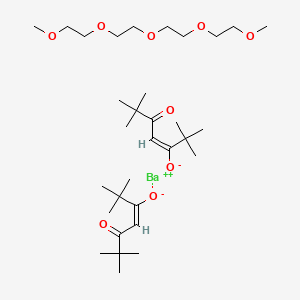
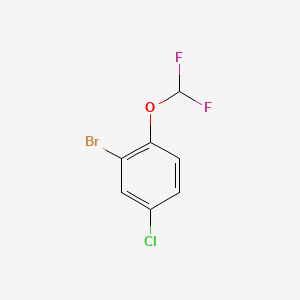
![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)
![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)